molecular formula C13H13NOS2 B2845525 (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2177365-59-0

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2845525
CAS No.: 2177365-59-0
M. Wt: 263.37
InChI Key: RNGJZUBJKZZJOI-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a specialized research compound designed for investigating novel therapeutic pathways. Its molecular architecture, which integrates two distinct thiophene rings with a pyrrolidine core, is characteristic of scaffolds explored in modern medicinal chemistry for targeting proteins involved in disease. This structural motif is found in compounds studied for their ability to modulate chemokine receptor activity, which plays a critical role in inflammatory diseases, autoimmune disorders, and certain cancer pathways . Furthermore, the 3-thienyl pyrrolidine structure is recognized as a key pharmacophore in the development of ligands for central nervous system (CNS) targets . Researchers are actively investigating analogous structures for their potential as anticonvulsant and antinociceptive agents, making this compound a candidate for probing mechanisms underlying epilepsy and neuropathic pain . The incorporation of the thiophene heterocycle is a strategic feature, as this moiety is prevalent in compounds with demonstrated antiviral activity, acting through mechanisms such as viral entry inhibition . As a research tool, this compound provides scientists with a versatile chemical entity to explore structure-activity relationships, elucidate mechanisms of action, and identify new leads for a range of pathological conditions.

Properties

IUPAC Name

thiophen-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(11-4-7-16-9-11)14-5-3-10(8-14)12-2-1-6-17-12/h1-2,4,6-7,9-10H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGJZUBJKZZJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a thiophene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiol derivatives.

Scientific Research Applications

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can be contextualized against related methanone derivatives and pyrrolidine/thiophene hybrids. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.

Structural Analogues with Thiophene-Pyrrolidine/Pyrrole Scaffolds

Several compounds share structural motifs with the target molecule, differing in substituents or ring systems:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Analytical Validation (NMR/HRMS) Source
Thiophen-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ad) Tosyl-substituted pyrrole, thiophen-2-yl/3-yl groups 137–139 86 1H/13C NMR, HRMS
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Hydroxyl-substituted pyrrolidine, 3-methylthiophen-2-yl Not reported Not reported CAS 145736-65-8
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one Pyrrolidine linked to thiophen-2-yl via a ketone and pentan-1-one chain Not reported Not reported Schedule I controlled substance
This compound (Target) Pyrrolidine with thiophen-2-yl at C3, methanone-linked thiophen-3-yl Not reported Not reported Not available N/A

Key Observations :

  • Substituent Effects : The presence of a tosyl group in 3ad increases steric bulk and may reduce solubility compared to the target compound, which lacks such substituents .
  • Regulatory Status : Compounds like 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one are classified as Schedule I substances, highlighting regulatory scrutiny of pyrrolidine-thiophene hybrids .
Physicochemical and Electronic Properties
  • Aromatic Interactions : The target’s dual thiophene rings enable π-π stacking, which may enhance charge transport in materials science applications.
  • Solubility : Compared to tosylated derivatives (e.g., 3ad ), the target compound likely exhibits improved solubility in polar solvents due to the absence of bulky sulfonyl groups.
  • Thermal Stability: Tosyl-substituted analogues (e.g., 3ad, 3ae) show melting points >135°C, suggesting higher thermal stability than non-tosylated variants .

Biological Activity

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring both pyrrolidine and thiophene rings. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H13NOS2C_{13}H_{13}NOS_2, with a molecular weight of 263.4 g/mol. The compound's structure allows for various interactions with biological targets, making it significant in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in cellular pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundHeLa24
This compoundMCF-751
Reference CompoundHeLa3100
Reference CompoundMCF-7200

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells. The IC50 values suggest a strong potential for further development as an anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This was evidenced by studies showing that the compound competes with colchicine for binding sites on tubulin, thereby inhibiting microtubule assembly.

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)
This compound1.5
Reference Compound1.2

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative activity of several thiophene derivatives, including this compound. The compound demonstrated remarkable potency against multiple cancer cell lines, particularly HeLa and MCF7, indicating its potential as a therapeutic agent for cancer treatment .

Study 2: Mechanistic Studies

Another research article investigated the interaction of this compound with tubulin. The findings revealed that this compound effectively inhibited tubulin polymerization, which is critical for cell division, thus providing a mechanistic basis for its anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone?

  • Methodology : The compound can be synthesized via condensation of thiophene-3-carbonyl chloride with 3-(thiophen-2-yl)pyrrolidine under anhydrous conditions. Solvents like dichloromethane or dimethylformamide (DMF) are typically used, with triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 pyrrolidine:carbonyl chloride) optimize yield. Alternative routes like the Gewald reaction may introduce thiophene moieties but require sulfur donors and α-methylene carbonyl precursors .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Nuclear magnetic resonance (NMR; ¹H, ¹³C) confirms connectivity, with characteristic shifts for pyrrolidine protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.4 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹). X-ray crystallography (e.g., SHELX programs) resolves stereochemistry and bond angles .
  • Data Interpretation : Compare experimental NMR/IR data with computational predictions (DFT/B3LYP) to validate structural assignments .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the methanone group. Limited solubility in water (logP ~2.5–3.0 predicted).
  • Stability : Degrades under strong acidic/basic conditions via hydrolysis of the carbonyl group. Store at –20°C in inert atmospheres to prevent oxidation of thiophene rings .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s electronic properties and reactivity?

  • Methods : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic/nucleophilic sites. Solvent effects are modeled using the polarizable continuum model (PCM) .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at thiophene β-positions) and binding affinity to biological targets (e.g., kinases) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 68%)?

  • Root Cause Analysis : Variability arises from purification methods (e.g., column chromatography vs. recrystallization) and catalyst choice (e.g., DMAP vs. no catalyst).
  • Optimization : Design a fractional factorial experiment to test variables (temperature, solvent, catalyst). Use HPLC to monitor reaction progress and identify byproducts (e.g., dimerization products) .

Q. How does structural modification enhance the compound’s biological activity (e.g., anticancer potency)?

  • Approach : Introduce electron-withdrawing groups (e.g., nitro, fluorine) on thiophene rings to modulate electron density and improve target binding. Replace pyrrolidine with piperidine to alter steric effects.
  • Validation : Screen derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values and correlate with computed logP and polar surface area .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • Techniques : High-resolution mass spectrometry (HRMS) identifies impurities (e.g., unreacted starting materials). Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity.
  • Limits of Detection : GC-MS detects impurities at <0.1% levels .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity?

  • Methodology : Incubate with human liver microsomes and monitor metabolite formation via LC-MS. Molecular docking (e.g., AutoDock Vina) predicts binding modes to CYP3A4/CYP2D6.
  • Findings : Thiophene rings may form reactive metabolites (e.g., epoxides) linked to hepatotoxicity. Mitigate via structural blocking (e.g., methyl groups at reactive positions) .

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